molecular formula C17H22F2N4O4S2 B2617498 1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903016-13-6

1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2617498
CAS No.: 1903016-13-6
M. Wt: 448.5
InChI Key: UPMKGMZWFLODPQ-UHFFFAOYSA-N
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Description

1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22F2N4O4S2 and its molecular weight is 448.5. The purity is usually 95%.
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Biological Activity

1-((2,5-difluorobenzyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (CAS Number: 1903016-13-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that integrates sulfonyl groups with a diazepane framework, which is known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H22F2N4O4S2C_{17}H_{22}F_{2}N_{4}O_{4}S_{2}, and it has a molecular weight of 448.5 g/mol. The structural characteristics include:

  • Sulfonyl Groups : These are pivotal in modulating the compound's interaction with biological targets.
  • Diazepane Ring : This heterocyclic structure contributes to the compound's stability and biological activity.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways in cellular processes. For instance, compounds with similar structures have been shown to inhibit farnesyltransferase (FT), an enzyme critical in the post-translational modification of proteins involved in cell signaling pathways related to cancer progression .

In Vitro Studies

Research indicates that derivatives of imidazole and benzodiazepine frameworks exhibit potent inhibitory effects against various cancer cell lines. For example, related compounds have demonstrated an IC50 value as low as 24 nM against FT, suggesting strong inhibitory potential . The presence of hydrophobic substituents enhances enzyme binding affinity, making these compounds promising candidates for anticancer therapies.

Case Studies

Several studies have explored the biological implications of similar compounds:

Structure-Activity Relationship (SAR)

The SAR for this class of compounds emphasizes the importance of specific functional groups:

  • Hydrophobic Substituents : Enhances binding affinity and specificity towards target enzymes.
  • Aryl Rings : Contribute to the overall stability and interaction with biological targets.

A detailed analysis reveals that modifications at the 4-position of the diazepane ring significantly affect the biological activity, underscoring the need for precise structural optimization in drug design .

Summary Table of Biological Activities

Activity TypeRelated CompoundIC50 ValueEffect
Farnesyltransferase Inhibition2,3,4,5-Tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines24 nMAntitumor activity
Antiviral ActivityVarious SulfonamidesVariesEffective against HBV/HIV
Phenotypic ReversionBenzodiazepine Derivative1.25 µMReversion in transformed cells

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O4S2/c1-13-20-17(11-21(13)2)29(26,27)23-7-3-6-22(8-9-23)28(24,25)12-14-10-15(18)4-5-16(14)19/h4-5,10-11H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKGMZWFLODPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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